CID 12125786

Beschreibung

CID 12125786 is a compound cataloged in PubChem, a comprehensive database of chemical molecules and their properties. For example, CID-linked compounds like oscillatoxin derivatives (e.g., CID 101283546) are often analyzed for their structural motifs, bioactivity, and physicochemical properties . CID 12125786 likely follows similar characterization protocols, including mass spectrometry (MS) for structural elucidation and chromatographic techniques for purity assessment, as demonstrated in studies involving similar compounds .

Eigenschaften

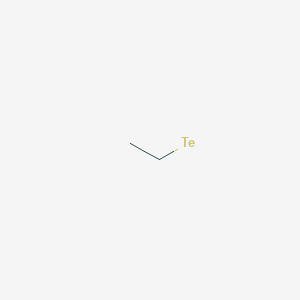

Molekularformel |

C2H5Te |

|---|---|

Molekulargewicht |

156.7 g/mol |

InChI |

InChI=1S/C2H5Te/c1-2-3/h2H2,1H3 |

InChI-Schlüssel |

YRWMWAURIMRQRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC[Te] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Trimethylsilyl trifluoromethanesulfonate is synthesized through the reaction of trimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

(CH3)3SiCl+CF3SO3H→(CH3)3SiO3SCF3+HCl

Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Trimethylsilyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

- It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.

Hydrolysis: (CH3)3SiO3SCF3+H2O→(CH3)3SiOH+CF3SO3H

It reacts with alcohols in the presence of a base to form silyl ethers.Silylation of Alcohols: (CH3)3SiO3SCF3+ROH+Et3N→ROSi(CH3)3+[Et3NH]O3SCF3

Formation of Silyl Enol Ethers: It is used to prepare silyl enol ethers from ketones and aldehydes.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl trifluoromethanesulfonate is widely used in scientific research, particularly in organic chemistry. Its applications include:

Activation of Ketones and Aldehydes: It is used to activate these compounds for further reactions.

Silylation Reagent: It is employed to protect hydroxyl groups by converting them into silyl ethers.

Synthesis of Silyl Enol Ethers: It is used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis.

Glycosylation Reactions: It is utilized in the synthesis of glycosides.

Wirkmechanismus

The primary mechanism of action of Trimethylsilyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. This property allows it to activate carbonyl compounds, facilitating nucleophilic attack. The compound’s electrophilicity is significantly higher than that of trimethylsilyl chloride, making it a more effective reagent in various organic reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize CID 12125786, we compare it with structurally or functionally analogous compounds from the evidence, focusing on molecular properties, synthesis routes, and biological relevance.

Table 1: Key Molecular Properties

Structural and Functional Insights

Oscillatoxin Derivatives (CID 101283546, 185389, etc.) :

- These marine-derived toxins exhibit complex polyketide structures with potent cytotoxicity. Their analysis often involves GC-MS or LC-MS for structural fragmentation and quantification .

- Unlike synthetic intermediates like CAS 1215-59-4, oscillatoxins require specialized extraction and purification due to their natural origin .

Synthetic Intermediates (CAS 1215-59-4) :

- This compound, synthesized via palladium-catalyzed cross-coupling reactions, serves as a precursor for pharmaceuticals. Its physicochemical properties (e.g., Log S = -2.99, GI absorption = high) make it suitable for drug development .

- In contrast, CID 12125786 may require tailored synthetic routes if it belongs to a structurally complex class.

Chemical Inducers of Dimerization (CIDs) :

- Cell-permeant CIDs (e.g., photocleavable rapamycin derivatives) are engineered for spatial control of protein interactions. Their design emphasizes membrane permeability and photolytic activation, differing from natural toxins or synthetic intermediates .

Analytical Techniques

- Mass Spectrometry: Source-induced CID (collision-induced dissociation) in MS is critical for differentiating isomers (e.g., ginsenosides in ). Similar workflows could resolve structural ambiguities in CID 12125786 .

- Chromatography : Vacuum distillation and fractionation, as used for CIEO components, might isolate CID 12125786 from mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.